molecular formula C9H11N3 B1601329 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine CAS No. 28419-74-1

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Cat. No. B1601329
CAS RN: 28419-74-1
M. Wt: 161.2 g/mol
InChI Key: USCHHUMFWCCWJD-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H11N3 . It is also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride . The compound is stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The synthesis involves the design of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .


Molecular Structure Analysis

The InChI code for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is 1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 197.67 .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Cancer Therapy .

Summary of the Application

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine and has shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Methods of Application or Experimental Procedures

The compound was synthesized and its inhibitory activity against FGFR1, 2, and 3 was evaluated . The compound exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .

Results or Outcomes

In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Application in Diabetes Treatment

Specific Scientific Field

This compound is used in the field of Diabetes Treatment .

Summary of the Application

The compound has shown efficacy in reducing blood glucose levels . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

Results or Outcomes

The compound has shown potential in the treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Additionally, there are more than 300,000 1H-pyrazolo[3,4-b]pyridines (a related group of compounds) that have been described in more than 5500 references . These compounds might have diverse applications in biomedical field .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds represent an attractive strategy for cancer therapy . Future research may focus on optimizing these compounds for better efficacy and safety .

properties

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCHHUMFWCCWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478548
Record name 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

CAS RN

28419-74-1
Record name 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide (1 eq.) in ether is treated with lithium aluminum hydride (4 eq.), heated at reflux temperature for 8 h, cooled to 0° C., quenched by addition of Rochelle's salt solution and extracted with CH2Cl2. The extracts are combined, dried over MgSO4 and concentrated to afford the title amine, which is used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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